N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a trifluoromethylphenyl group at position 2 and a carboxamide-linked 3-ethoxypropyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxypropyl side chain may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-2-24-9-3-8-18-13(23)12-19-21-22(20-12)11-6-4-10(5-7-11)14(15,16)17/h4-7H,2-3,8-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQGUXJUWYRSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Tetrazole-Based Angiotensin Receptor Blockers (ARBs)
Olmesartan medoxomil and valsartan are ARBs containing tetrazole moieties critical for binding to angiotensin II receptors. Both share the tetrazole-phenyl scaffold but differ in substituents:
- Olmesartan medoxomil : Includes an imidazole carboxylate and a dioxolane methyl ester prodrug group, enhancing oral bioavailability .
- Valsartan : Features a pentanamido linker and a branched alkyl chain, prioritizing hydrophilicity for renal excretion .
Key Differences :
- The target compound’s ethoxypropyl chain may improve tissue penetration compared to valsartan’s hydrophilic carboxylate.
Trifluoromethylphenyl-Substituted Carboxamides
lists multiple carboxamide derivatives with trifluoromethylphenyl groups, such as N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide. These compounds often target insecticidal or antiparasitic pathways (e.g., sarolaner, lotilaner) .
Structural Insights :
- The target compound’s tetrazole ring may confer distinct electronic properties compared to isoxazolines or pyrazoles, affecting target selectivity.
- Ethoxypropyl vs. pentafluoroethyl groups: The former may reduce cytotoxicity in mammalian systems .
Metabolic Stability and Metabolite Profiles
highlights metabolites of valsartan, including tetrazole-containing intermediates. The target compound’s ethoxypropyl chain is likely metabolized via oxidative pathways (e.g., cytochrome P450), contrasting with valsartan’s renal excretion of intact tetrazole .
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